molecular formula C10H8ClN3O3 B13777445 [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate CAS No. 91587-75-6

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate

Cat. No.: B13777445
CAS No.: 91587-75-6
M. Wt: 253.64 g/mol
InChI Key: ZMJOIEJJOQLCNY-UHFFFAOYSA-N
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Description

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate: is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form the intermediate, which is then cyclized to produce the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amine derivatives from the reduction of the carbamate group.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for the development of new drugs.

Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in drug discovery.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with certain biological molecules, leading to the inhibition of their function. These interactions disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Pyrazoline Derivatives: These compounds also contain a nitrogen-based heterocyclic ring and exhibit similar biological properties.

Uniqueness: What sets [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate apart is its specific combination of the oxadiazole ring and the carbamate group. This unique structure allows for a broader range of interactions with biological targets, making it a versatile compound in various applications.

Properties

CAS No.

91587-75-6

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate

InChI

InChI=1S/C10H8ClN3O3/c11-7-3-1-6(2-4-7)9-13-8(17-14-9)5-16-10(12)15/h1-4H,5H2,(H2,12,15)

InChI Key

ZMJOIEJJOQLCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC(=O)N)Cl

Origin of Product

United States

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